![molecular formula C11H15BrN2O B1683365 4-bromo-N'-butylbenzohydrazide CAS No. 537672-41-6](/img/structure/B1683365.png)
4-bromo-N'-butylbenzohydrazide
説明
UF010 is a class I HDAC inhibitor with IC50 values of 0.06, 0.1, 0.5, and 1.5 µM for HDAC3, 2, 1, and 8, respectively. It is more than 6-fold selective for these class I HDACs over any additional HDACs. UF010 is reported to inhibit cancer cell proliferation with a mean GI50 value of 2.94 μM when screened against the NCI-60 panel of cancer cell lines and functions by blocking the G1/S phase of the cell cycle.
Novel histone deacetylase inhibitor, inhibiting cancer cell proliferation via class I HDAC inhibition
UF-010 is a Class I HDAC inhibitor (IC50 values are 0.06, 0.1, 0.5 and 1.5 μM for HDACs 3, 2, 1 and 8, respectively). UF010 inhibits cancer cell proliferation via class I HDAC inhibition. This causes global changes in protein acetylation and gene expression, resulting in activation of tumor suppressor pathways and concurrent inhibition of several oncogenic pathways. The isotype selectivity coupled with interesting biological activities in suppressing tumor cell proliferation support further preclinical development of the UF010 class of compounds for potential therapeutic applications.
科学的研究の応用
Cancer Cell Proliferation Suppression
UF010 suppresses cancer cell proliferation . It achieves this by inhibiting oncogenic signaling pathways and activating tumor suppression mechanisms .
Therapeutic Promise in Anti-Cancer Therapies
Due to its ability to inhibit HDACs and suppress cancer cell proliferation, UF010 holds considerable therapeutic promise as a clinical anti-cancer therapy .
Overcoming Limitations of Existing HDAC Inhibitors
Existing HDAC inhibitors, such as Entinostat, have limitations like toxicity and poor drug properties that may hamper their clinical applications . UF010, with its benzoylhydrazide scaffold, may overcome some of these limitations .
Biochemical and Cell-Based Assays
UF010 has shown consistent HDAC inhibition in both biochemical and cell-based assays . This makes it a valuable tool for studying the role of HDACs in various biological processes.
Nanomolar Potencies Against HDACs
UF010 exhibits nanomolar potencies against HDACs 1–3 . This high potency makes it a powerful tool for inhibiting these HDACs in various research applications.
作用機序
Mode of Action
UF010 interacts with its targets (HDACs) by binding to the active site of these enzymes, thereby inhibiting their activity . This inhibition results in an increase in the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene expression .
Biochemical Pathways
The inhibition of HDACs by UF010 affects various biochemical pathways. It leads to global changes in protein acetylation and gene expression, resulting in the activation of tumor suppressor pathways and concurrent inhibition of several oncogenic pathways .
Result of Action
The action of UF010 results in cytotoxicity to cancer cells and reduces neuroinflammation in the hippocampus . It has been shown to have therapeutic efficacy in tumor-bearing mouse models . Moreover, UF010 leads to a significant reduction in rod production with a concomitant increase in Müller cells .
特性
IUPAC Name |
4-bromo-N'-butylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCFCYPFJOOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-butylbenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。